REACTION_CXSMILES
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[F:1][C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]([F:13])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.CC(N=NC(C#N)(C)C)(C#N)C>[Br:14][CH2:12][C:11]1[C:2]([F:1])=[C:3]([C:8]([F:13])=[CH:9][CH:10]=1)[C:4]([O:6][CH3:7])=[O:5]
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Name
|
|
Quantity
|
9.35 g
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Type
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reactant
|
Smiles
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FC1=C(C(=O)OC)C(=CC=C1C)F
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Name
|
|
Quantity
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11.6 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
230 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
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to reflux overnight
|
Duration
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8 (± 8) h
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Type
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WASH
|
Details
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it was washed with aq. satd
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C(=C(C(=O)OC)C(=CC1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.24 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 107% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |